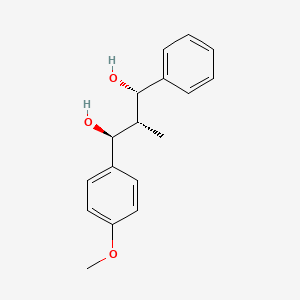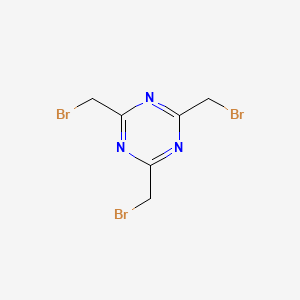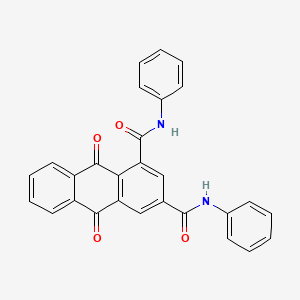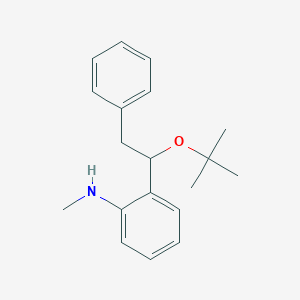
1,2,3,4-Tetraethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetraethynylbenzene is an organic compound with the molecular formula C14H6. It is a derivative of benzene, where four hydrogen atoms are replaced by ethynyl groups. This compound is of significant interest due to its unique structural and electronic properties, making it a valuable subject in various fields of scientific research.
Méthodes De Préparation
1,2,3,4-Tetraethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a halogenated benzene derivative reacts with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction conditions often include temperatures ranging from 50°C to 100°C .
Industrial production methods for this compound are less common due to the specialized nature of the compound. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,2,3,4-Tetraethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the ethynyl groups to ethyl groups, forming tetraethylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethynyl groups can be replaced by other functional groups using reagents like halogens or sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in tetraethylbenzene .
Applications De Recherche Scientifique
1,2,3,4-Tetraethynylbenzene has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mécanisme D'action
The mechanism by which 1,2,3,4-Tetraethynylbenzene exerts its effects is primarily related to its ability to participate in π-conjugation and electron delocalization. The ethynyl groups enhance the compound’s electronic properties, making it an effective component in materials that require high conductivity and stability. The molecular targets and pathways involved include interactions with other π-conjugated systems and the formation of stable charge-transfer complexes .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetraethynylbenzene can be compared to other similar compounds, such as:
1,2,4,5-Tetraethynylbenzene: This isomer has ethynyl groups at different positions on the benzene ring, leading to different electronic and structural properties.
1,2,3,4-Tetramethylbenzene: This compound has methyl groups instead of ethynyl groups, resulting in different reactivity and applications.
1,2,4,5-Tetrazine derivatives: These compounds have nitrogen atoms in the ring, which significantly alter their chemical behavior and applications
This compound is unique due to its specific arrangement of ethynyl groups, which provides distinct electronic properties and reactivity patterns compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
920754-85-4 |
|---|---|
Formule moléculaire |
C14H6 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1,2,3,4-tetraethynylbenzene |
InChI |
InChI=1S/C14H6/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h1-4,9-10H |
Clé InChI |
SIIPGMPRYZVZLV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C(=C(C=C1)C#C)C#C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)





![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)
![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
